molecular formula C11H8FNO2 B6300066 2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95% CAS No. 1261907-64-5

2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95%

Cat. No. B6300066
CAS RN: 1261907-64-5
M. Wt: 205.18 g/mol
InChI Key: YVPIMOVTDZJLPW-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95% (2FHP) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a fluorinated phenol that has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95% has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been used as a substrate for the study of enzymes, such as cytochrome P450, and as a ligand for the study of receptors, such as G protein-coupled receptors. In addition, 2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95% has been used in the study of drug metabolism, drug-drug interactions, and the toxicity of drugs.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95% is not fully understood. However, it is believed that 2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95% binds to cytochrome P450 enzymes and G protein-coupled receptors, which are involved in the metabolism and signaling of various drugs. In addition, 2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95% may interact with other proteins, such as enzymes and transporters, which may influence its biochemical and physiological effects.
Biochemical and Physiological Effects
2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95% has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the inhibition of drug metabolism. In addition, 2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95% has been found to modulate the activity of G protein-coupled receptors, which can lead to the modulation of various physiological processes.

Advantages and Limitations for Lab Experiments

2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is stable and can be stored for long periods of time. However, 2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95% also has several limitations. It is a relatively new compound and its mechanism of action is not fully understood. In addition, it has been found to have a wide range of biochemical and physiological effects, which can make it difficult to study.

Future Directions

The potential future directions for research on 2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95% are numerous. One potential direction is to further investigate its mechanism of action and to determine how it interacts with various proteins and enzymes. In addition, further research could be conducted to study the biochemical and physiological effects of 2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95%, as well as its potential applications in drug metabolism and drug-drug interactions. Furthermore, additional research could be conducted to explore the potential therapeutic applications of 2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95% and to identify any potential adverse effects.

Synthesis Methods

The synthesis of 2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95% is typically accomplished through the reaction of 4-fluoro-2-hydroxybenzoic acid and 2-hydroxy-3-pyridinecarboxaldehyde in the presence of a base. This reaction yields 2-(4-Fluoro-2-hydroxyphenyl)-3-hydroxypyridine, 95% as a major product, with a purity of 95%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is usually between 80 and 100 °C.

properties

IUPAC Name

2-(4-fluoro-2-hydroxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-7-3-4-8(10(15)6-7)11-9(14)2-1-5-13-11/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPIMOVTDZJLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=C(C=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695518
Record name 3-Fluoro-6-(3-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261907-64-5
Record name 3-Fluoro-6-(3-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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